molecular formula C13H21ClN2O3 B2618544 Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride CAS No. 2378502-80-6

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride

Cat. No. B2618544
CAS RN: 2378502-80-6
M. Wt: 288.77
InChI Key: KALSUVLGHJISHB-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AEPC or AEPC-HCl and is a white crystalline powder that is soluble in water. AEPC has been found to have a variety of biochemical and physiological effects, making it a promising compound for future research.

Scientific Research Applications

Use in Electroactive Polymer Research

This compound could be used in the development of tendon driven actuators, which are a significant area of research in electroactive polymers (EAP). EAPs are materials capable of changing size or shape in response to electrical stimuli, making them useful in a variety of applications, including robotics .

Skeletal Editing of Organic Molecules

The compound has been used in the “skeletal editing” of organic molecules by nitrogen atom deletion. This method, developed by Prof. Levin and his team at the University of Chicago, involves the use of an anomeric N-pivaloyloxy-N-alkoxyamide amide as the key reagent .

Synthesis of Ceftolozane

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate is an important intermediate in the synthesis of ceftolozane, a new intravenous fifth-generation cephalosporin antibiotic. Ceftolozane has a wide antibacterial spectrum and strong activity against both Gram-positive and Gram-negative bacteria .

Synthesis of Jaspine B

The compound is an intermediate in the synthesis of jaspine B, a natural product isolated from various sponges. Jaspine B has shown cytotoxic activity against several human carcinoma cell lines .

Reactivity with Atmospheric Carbon Dioxide

N-tert-Butyl-1,2-diaminoethane, a related compound, has been shown to react rapidly with atmospheric carbon dioxide to generate the zwitterionic ammonium carbamate salt .

Formation of Hydrogen Bonded Networks

In crystallography, the compound has been observed to form two-dimensional hydrogen bonded networks co-planar to the crystallographic (001) plane .

properties

IUPAC Name

tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3.ClH/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14;/h4-7H,8-9,14H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALSUVLGHJISHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride

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